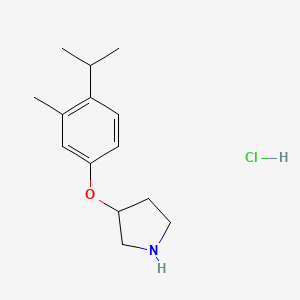

3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride

CAS No.: 1220019-19-1

Cat. No.: VC2690727

Molecular Formula: C14H22ClNO

Molecular Weight: 255.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220019-19-1 |

|---|---|

| Molecular Formula | C14H22ClNO |

| Molecular Weight | 255.78 g/mol |

| IUPAC Name | 3-(3-methyl-4-propan-2-ylphenoxy)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C14H21NO.ClH/c1-10(2)14-5-4-12(8-11(14)3)16-13-6-7-15-9-13;/h4-5,8,10,13,15H,6-7,9H2,1-3H3;1H |

| Standard InChI Key | JAEZXBAOFCWQTB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OC2CCNC2)C(C)C.Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)OC2CCNC2)C(C)C.Cl |

Introduction

3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₄H₂₂ClNO and a molecular weight of approximately 255.79 g/mol. Its CAS number is 1220019-19-1 . This compound is part of the pyrrolidine class, which has been studied for various biological activities, including potential therapeutic applications.

Synthesis and Preparation

The synthesis of 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-isopropyl-3-methylphenol with pyrrolidine in the presence of a suitable base and solvent. Common conditions include:

-

Base: Sodium hydride or potassium carbonate.

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Temperature: Room temperature to reflux conditions.

The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Safety and Handling

3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride is classified as an irritant and should be handled with appropriate precautions .

Availability and Suppliers

This compound is available from various suppliers, including Kemix and VWR, with different packaging options (e.g., 1g, 5g) .

Research Findings and Future Directions

Given the limited specific data on 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride, future research should focus on its detailed biological activities, pharmacokinetics, and potential therapeutic applications. The compound's structural uniqueness makes it a candidate for further investigation in medicinal chemistry.

Table 2: Synthesis Conditions

| Condition | Description |

|---|---|

| Base | Sodium hydride or potassium carbonate |

| Solvent | Dimethylformamide (DMF) or tetrahydrofuran (THF) |

| Temperature | Room temperature to reflux conditions |

Table 3: Potential Biological Activities of Pyrrolidine Derivatives

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against various pathogens |

| Anticancer | Potential to inhibit tumor growth and induce apoptosis in cancer cells |

| Anti-inflammatory | May reduce inflammation markers in disease models |

These tables summarize the key properties and potential applications of 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride, highlighting areas for further research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume